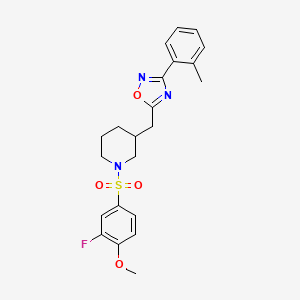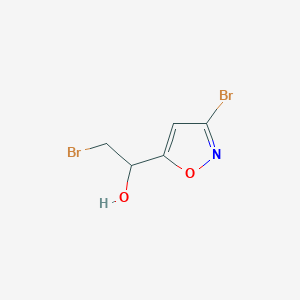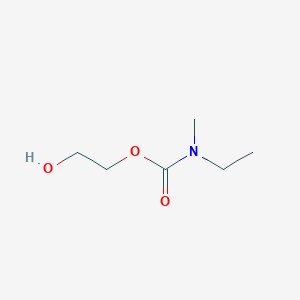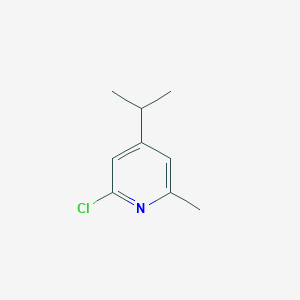
2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds often involves the Mitsunobu reaction . This reaction is commonly used in the synthesis of 1H-1,2,3-triazole analogs . The synthesis of these compounds often involves reactions with different arylboronic acids in an aqueous medium .科学的研究の応用
Antiviral Activity
The indole nucleus, which is structurally similar to the core of our compound of interest, has been found in various synthetic drug molecules. Indole derivatives, including those with triazole functionalities, have shown significant antiviral activities. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and screened for antiviral properties, particularly against RNA and DNA viruses.
Anti-inflammatory and Analgesic Properties
Compounds with an indole scaffold have been reported to possess anti-inflammatory and analgesic activities . Given the structural similarity, 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide could be explored for its potential to reduce inflammation and pain, which could be beneficial in the treatment of chronic inflammatory diseases.
Anticancer Potential
Indole derivatives are known for their role in the treatment of cancer cells. The presence of the indole moiety in our compound could be indicative of its potential application in cancer research. It could be used to synthesize novel derivatives that might inhibit the growth of cancer cells or be used as a pharmacophore to develop new anticancer drugs .
Antimicrobial Effects
The indole nucleus is also associated with antimicrobial properties. Derivatives of indole have been utilized to combat a variety of microbial infections. Therefore, our compound could be synthesized and tested for its efficacy against bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents .
Antitubercular Activity
Indole derivatives have shown promise in the treatment of tuberculosis. The structural features of 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide could be exploited to synthesize compounds with antitubercular properties, potentially contributing to the fight against this challenging disease .
Antidiabetic Applications
Research has indicated that certain indole derivatives can exhibit antidiabetic effects. This opens up the possibility for our compound to be investigated for its potential role in managing diabetes, either through the modulation of insulin release or the improvement of insulin sensitivity .
Antimalarial Properties
Indole derivatives have been explored for their antimalarial properties. Given the biological activity of the indole nucleus, there is potential for 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide to be developed into compounds that could contribute to antimalarial drug discovery .
Anticholinesterase Activity
Some indole derivatives have been identified as inhibitors of cholinesterase, an enzyme that breaks down acetylcholine. This suggests a potential application of our compound in the treatment of neurodegenerative diseases such as Alzheimer’s, where cholinesterase inhibitors are used to improve the levels of acetylcholine in the brain .
特性
IUPAC Name |
2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O2S/c1-10(2)12(9-18-8-7-15-17-18)16-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAACFPVVKTVIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)






![N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2354332.png)

![(3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2354334.png)


![Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2354340.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)